Home > Products > Screening Compounds P136829 > 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline
2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline -

2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-5775497
CAS Number:
Molecular Formula: C19H23NO
Molecular Weight: 281.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound was studied using charge density analysis to investigate C-F...F-C interactions in crystal structures. []

    Relevance: While not directly similar in structure to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this compound was investigated in the context of C-F...F-C interactions, which could be relevant to understanding the intermolecular interactions of the target compound containing a fluorine atom. []

    Compound Description: This compound was also analyzed for C-F...F-C interactions in the same study as 1-(4-fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one. []

    Relevance: This compound exhibits greater structural similarity to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, sharing the 1,2,3,4-tetrahydroisoquinoline core and a para-substituted phenyl ring at the 1-position. The presence of fluorine and its potential for C-F...F-C interactions makes this compound relevant for understanding similar interactions that might be present in the target compound. []

    Compound Description: This compound was the subject of a photodegradation study, where its major photoproducts were identified. []

    Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. The study of its degradation products and their structures could be relevant for understanding the stability and potential metabolic pathways of the target compound. []

    Compound Description: This opium alkaloid, (±)–Reticuline, was isolated and characterized from crude opium. []

    Relevance: (±)–Reticuline shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline and has a similar benzyl substituent at the 1-position. While the substitution patterns on the aromatic rings differ, this natural product offers insights into the potential biological activity of compounds within this structural class. []

    Compound Description: This compound, 13jE in the study, was identified as a potent peroxisome proliferator-activated receptor γ (PPARγ)-selective agonist and human protein-tyrosine phosphatase 1B (PTP-1B) inhibitor. []

    Relevance: Sharing the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this compound highlights the potential for biological activity within this structural class, particularly as it relates to PPARγ and PTP-1B modulation. []

    Compound Description: These compounds were used as starting materials in a study investigating the stereochemical outcomes of substitution reactions with amines. []

    Relevance: This class of compounds shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. The study's focus on stereochemistry is relevant to the target compound, as understanding the stereochemical preferences of substituted tetrahydroisoquinolines is crucial for interpreting biological activity and designing new derivatives. []

    Compound Description: The crystal structure of this compound was determined. []

    Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core and a benzyl substituent at the 2-position with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. The structural information from the crystal structure can inform on the conformational preferences of the tetrahydroisoquinoline ring system. []

    Compound Description: This compound was synthesized and its structure was determined, revealing it to exist in its aldehyde form. []

    Relevance: While not directly similar in structure to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this compound is relevant because it can potentially cyclize to form a tetrahydroisoquinoline derivative under certain conditions, as observed with the related compound N-(2-fluoro-4-nitrophenyl)-1-methoxy-1,2,3,4-tetrahydroisoquinoline (described below). This highlights potential synthetic strategies for accessing the tetrahydroisoquinoline core. []

    Compound Description: This compound was obtained as a methanolysis product from 2-(2-fluoro-4-nitroanilinoethyl)benz-aldehyde and was structurally characterized, showing distinct nitrobenzene and tetrahydroquinoline fragments. []

    Relevance: This compound is structurally related to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, sharing the 1,2,3,4-tetrahydroisoquinoline core. The formation of this compound from a non-cyclic precursor showcases a potential synthetic route to access tetrahydroisoquinoline derivatives. []

    6-Methoxy-4-[2-(6-methoxynaphthalenyl)]-1,2,3,4-tetrahydroisoquinoline

      Compound Description: This compound, designated as 5 in the study, was used as a chiral spacer in the synthesis of optically active cyclophane receptors. []

      Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline and demonstrates the utility of this scaffold in building more complex molecular architectures for applications in supramolecular chemistry. []

    Compound Description: YM-252124, a metabolite of the If channel inhibitor YM758, was studied for its transporter-mediated renal excretion properties. []

    Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline and offers insights into potential metabolic pathways and pharmacokinetic properties associated with this scaffold. []

    1,2,3,4-tetrahydro-7-hydroxy-1-(2-hydroxy-4-methoxyphenethyl)-6-methoxy-2-methylisoquinoline (III)

      Compound Description: This compound, designated as III in the study, was subjected to phenolic oxidation with ferric chloride, leading to the formation of an ortho-dienone-type homoproaporphine. []

      Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline and possesses a phenethyl substituent at the 1-position. The study's exploration of phenolic oxidation and its impact on the tetrahydroisoquinoline structure provides insights into the reactivity and potential modifications of the target compound. []

    1,2,3,4-Tetrahydro-7-hydroxy-1-(2-hydroxy-4-methoxyphenethyl)-6-methoxy-2-methylisoquinoline methoxy-analogue (IV)

      Compound Description: This compound, designated as IV in the study, underwent similar phenolic oxidation as compound III, resulting in an ortho-dienone-type homoproaporphine. []

      Relevance: Similar to compound III, this compound is relevant due to its structural similarity to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, particularly the shared 1,2,3,4-tetrahydroisoquinoline core and the phenethyl substituent at the 1-position. The study's findings regarding phenolic oxidation contribute to understanding the reactivity of such tetrahydroisoquinoline derivatives. []

    1-(2',4',5'-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

      Compound Description: This compound, a positional isomer of trimetoquinol, was synthesized and evaluated for its beta-adrenergic and platelet antiaggregatory activities. []

      Relevance: This compound is structurally related to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, sharing the 1,2,3,4-tetrahydroisoquinoline core and a trimethoxybenzyl substituent. The differences in biological activity compared to trimetoquinol highlight the significance of the substituent position on the benzyl ring for pharmacological activity. []

    (4RS)‐6,7‐Dimethoxy‐4‐phenyl‐1,2,3,4‐tetrahydroisoquinoline hydrochloride

      Compound Description: The crystal structure of this compound was determined, revealing conformational differences between the two independent molecules in the asymmetric unit. []

      Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. The structural information from the crystal structure can provide insights into the conformational preferences of the tetrahydroisoquinoline ring system, especially in the presence of a phenyl substituent. []

    Poly[(3S)-1,2,3,4-tetrahydroisoquinoline-2,3-diylmethylene] (4)

      Compound Description: This polymer, prepared from (3S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, was used as an asymmetric catalyst in the addition of arenethiols to 2-cyclohexen-1-one. []

      Relevance: Though not directly analogous to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this polymer incorporates the 1,2,3,4-tetrahydroisoquinoline moiety and highlights its potential utility in asymmetric catalysis. []

    (3S)-3-(1,2,3,4-Tetrahydroisoquinolin-2-ylmethyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline (7)

      Compound Description: Similar to compound 16, this optically active amine, synthesized from (3S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, was also employed as an asymmetric catalyst for the addition of arenethiols to 2-cyclohexen-1-one. []

      Relevance: This compound incorporates two 1,2,3,4-tetrahydroisoquinoline units and further emphasizes the potential of this scaffold in asymmetric catalysis. []

    4,5,6,7-Tetrahydro-7-methyl-4-phenylsulfanylthieno[2,3-c]pyridine-6-carbaldehyde (10)

      Compound Description: This compound was synthesized via Pummerer-type cyclization, showcasing the method's utility in forming nitrogen heterocycles. []

      Relevance: While not a direct analog of 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this compound highlights the versatility of Pummerer-type cyclizations, which could be adapted to synthesize tetrahydroisoquinoline derivatives with modifications at different positions. []

    1-Oxo-2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinolines

      Compound Description: This class of compounds was investigated for their bradycardic activities. In particular, (+/-)-6,7-dimethoxy-2-[1-[3-(3,4-methylenedioxyphenoxy)propyl]-3-piperidyl]-1,2,3,4-tetrahydroisoquinoline (4) displayed potent activity and served as a lead for structural modifications. []

      Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, and the study's focus on the effects of structural modifications provides valuable insights for designing and optimizing the biological activity of tetrahydroisoquinoline derivatives. []

    N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

      Compound Description: This compound is a novel inhibitor of the “funny” If current channel (If channel) and was under development as a treatment for stable angina and atrial fibrillation. []

      Relevance: YM758, which incorporates the 1,2,3,4-tetrahydroisoquinoline core found in 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, exemplifies the therapeutic potential of this scaffold for cardiovascular diseases. []

    1,2-Diaryl-1,2,3,4-tetrahydroisoquinolines

      Compound Description: This series of compounds was synthesized and evaluated for antiimplantation activity, with 1-(p-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline (6u) and its nor derivative (6v) showing significant potency. []

      Relevance: These compounds, particularly 1-(p-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline (6u), are structurally similar to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, sharing the 1,2,3,4-tetrahydroisoquinoline core and aryl substituents at the 1- and 2-positions. Their biological activity highlights the potential of this scaffold for reproductive health applications. []

    6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines

      Compound Description: This series of compounds was designed and synthesized as potential reversal agents for P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). []

      Relevance: This series, which includes the 1,2,3,4-tetrahydroisoquinoline core found in 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, highlights the potential of this scaffold for overcoming MDR in cancer treatment. []

    Imidazo[1,2‐a]pyridine‐isoquinoline derivatives

      Compound Description: A series of these compounds was synthesized and evaluated for anticancer activity against human breast cancer cell lines. []

      Relevance: While not identical in structure, these compounds share a significant portion of their core structure with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, namely the 1,2,3,4-tetrahydroisoquinoline moiety. Their activity against cancer cells underscores the therapeutic potential of this structural motif. []

    4-{((7-Chloro-3-methoxycarbonyloxycarbonyl-2-methyl-4-oxo-1,2,3,4-tetrahydro-phenothiazine-10yl)-phenyl-methyl)-amino}-benzoic acid derivatives

      Compound Description: A series of compounds containing a phenothiazine ring was synthesized and characterized. []

      Relevance: Although structurally different from 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, these compounds were synthesized through a multi-step process that involved the preparation of a tetrahydroisoquinoline intermediate. This highlights the synthetic versatility of the tetrahydroisoquinoline scaffold and its potential as a building block for more complex molecules. []

    N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

      Compound Description: This compound, PF-03716556, is a novel, potent, and selective acid pump antagonist developed for the treatment of gastroesophageal reflux disease. []

      Relevance: While structurally distinct from 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, PF-03716556's development as a therapeutic agent highlights the broader interest in nitrogen-containing heterocyclic compounds for drug discovery, particularly in areas like gastric acid suppression. []

    3-(4′-Methoxyphenyl)-2,2,4,4-tetramethylpentane (5b)

      Compound Description: This compound was synthesized as a potential precursor to cyclic analogs. []

      Relevance: While not a direct analog of 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this compound represents a starting point for synthesizing cyclic compounds, including potential tetrahydroisoquinoline derivatives, through different synthetic modifications. []

    2,3-Disubstituted and fused quinoxalines

      Compound Description: This broad class of compounds was explored for their potential anticancer and antimicrobial activities. []

      Relevance: While not directly analogous to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this research on quinoxalines highlights the exploration of diverse heterocyclic frameworks, including those related to tetrahydroisoquinoline, for their biological and medicinal properties. []

    • Compound Description: These analogs were synthesized to explore the effects of incorporating the conformationally restricted Tic at specific positions within AVP, leading to significant impacts on their V2/V1a receptor selectivity and agonistic/antagonistic properties. []

      Relevance: This study highlights the application of the 1,2,3,4-tetrahydroisoquinoline scaffold, specifically in the form of Tic, as a tool to modulate peptide conformation and activity. While not directly analogous to the target compound, these findings emphasize the versatility of this scaffold in medicinal chemistry. []

  • 5-Acyl-1,2,3,4-tetrahydropyrimidine-2-thiones/ones (“Biginelli compounds”)

      Compound Description: These compounds, readily accessible through the Biginelli reaction and related synthetic methods, exhibit a range of biological properties, including potent calcium channel blocking activity. []

      Relevance: While not structurally identical to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, Biginelli compounds exemplify the broader significance of nitrogen-containing heterocyclic scaffolds in medicinal chemistry and drug discovery. []

    2,4-Diamino-5-methylpyrido[2,3-d]pyrimidines

      Compound Description: These compounds were synthesized and evaluated as potential inhibitors of dihydrofolate reductases (DHFR) from Pneumocystis carinii and Toxoplasma gondii. []

      Relevance: Though structurally distinct from 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this research emphasizes the exploration of various heterocyclic systems, including those related to tetrahydroisoquinoline, for their potential as DHFR inhibitors and their relevance to infectious diseases. []

    Pyrido[2,3-d]pyrimidine derivatives

      Compound Description: A series of these compounds was synthesized and evaluated for their antifungal activity. []

      Relevance: Although not direct analogs of 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, these compounds showcase the continued exploration of diverse heterocyclic frameworks, including those similar to tetrahydroisoquinoline, for their potential in developing new antifungal agents. []

    Pyrido[2,3-f]quinoxaline-3-carboxylic acid derivatives

      Compound Description: This class of compounds, synthesized via a facile route, exhibited significant antitumor activity against various human tumor cell lines. []

      Relevance: While structurally different from 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, these compounds, particularly the pyrido[2,3-f]quinoxaline core, emphasize the ongoing search for new anticancer agents within the realm of heterocyclic compounds, including those related to tetrahydroisoquinoline. []

Properties

Product Name

2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

2-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

InChI

InChI=1S/C19H23NO/c1-14-15(2)19(21-3)9-8-17(14)12-20-11-10-16-6-4-5-7-18(16)13-20/h4-9H,10-13H2,1-3H3

InChI Key

UFXVNYKYMGBBBD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)OC)CN2CCC3=CC=CC=C3C2

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCC3=CC=CC=C3C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.